Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with an amino group at position 4 and a thioacetamido-benzoate ester moiety. The amino and thioether groups enhance hydrogen-bonding and solubility, while the ester group may influence bioavailability and metabolic stability .
Properties
IUPAC Name |
methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-22-12(21)8-2-4-9(5-3-8)16-10(19)7-23-13-17-15-6-11(20)18(13)14/h2-6H,7,14H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLASSDYNGJZPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine derivatives.
Thioacetamido Linkage Formation: The triazine derivative is then reacted with a thioacetamide compound under suitable conditions to form the thioacetamido linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and thioacetamido groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains. For instance:
- Study Findings: A study demonstrated that derivatives of triazine compounds displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
Analgesic and Antipyretic Properties
The compound has also been explored for its analgesic (pain-relieving) and antipyretic (fever-reducing) effects. Preliminary research suggests that it may inhibit specific enzymes involved in pain pathways, making it a candidate for further drug development in pain management .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various synthesized triazine derivatives, including this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against resistant bacterial strains .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that this compound could effectively inhibit specific enzymes involved in microbial resistance mechanisms .
Mechanism of Action
The mechanism of action of Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioacetamido linkage may also play a role in binding to biological molecules, affecting their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine Derivatives with Ester Modifications
Key Compounds:
Analysis :
- Ester Group Impact : The target compound’s methyl ester likely confers faster metabolic hydrolysis compared to ethyl esters (e.g., BG14546), affecting bioavailability .
- Pesticides like triflusulfuron-methyl prioritize sulfonylurea linkages and trifluoroethoxy groups for herbicidal activity, diverging from the thioacetamido motif in the target compound .
Triazine Derivatives with Antioxidant Activity
Key Compounds:
- Phosphonic Acid Derivatives (81a-f): Diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonates (80a-f) and their hydrolyzed phosphonic acids (81a-f). Compound 81f: Exhibited superior antioxidant activity compared to standard drugs, attributed to the trifluoroacetamido group and phosphonic acid moiety enhancing radical scavenging .
Comparison with Target Compound :
- The target compound lacks the phosphonic acid group, which is critical for 81f’s antioxidant efficacy. However, its thioether and amino groups may offer alternative redox pathways for moderate activity.
Heterocyclic Systems with Fused Rings
Key Compounds:
Comparison with Target Compound :
- The target compound’s simpler triazine-thioacetamido structure lacks the fused-ring stability of triazoloquinazolines but offers synthetic accessibility. The sydnone derivative’s nitro group introduces distinct electronic effects absent in the target compound.
Data Tables
Table 1: Structural Comparison of Triazine Derivatives
| Compound | Triazine Substituents | Functional Groups | Molecular Weight | Application |
|---|---|---|---|---|
| Target Compound | 4-amino, 5-oxo | Thioacetamido, methyl ester | 348.38 | Pharmaceutical R&D |
| BG14546 | 6-methyl, 5-oxo | Thioacetamido, ethyl ester | 348.38 | Structural analog |
| Triflusulfuron-methyl | 4-(dimethylamino), 6-(CF3CH2O) | Sulfonylurea, methyl ester | 471.40 | Herbicide |
| Compound 81f | 5-fluoro, trifluoroacetamido | Phosphonic acid | ~550 (estimated) | Antioxidant |
Table 2: Thermal Stability of Heterocyclic Compounds
| Compound | Melting Point (°C) | Key Structural Feature |
|---|---|---|
| Triazoloquinazoline 10e | 194–195 | Hydrazide side chain |
| Triazoloquinazoline 10f | 216–217 | Methylthio side chain |
| Target Compound | Not reported | Thioacetamido-benzoate |
Biological Activity
Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazine Core : The precursor compound containing the triazine moiety is synthesized through established methods involving thioketones and amines.
- Acetamido Group Introduction : The acetamido group is introduced via acylation reactions.
- Methyl Ester Formation : Finally, the methyl ester is formed through esterification processes.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Anticancer Activity
Triazine derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 7.5 |
| A549 | 6.0 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes implicated in disease pathways. It has shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related triazine derivative exhibited strong antibacterial activity against multi-drug resistant strains . The findings suggest that modifications to the triazine scaffold can enhance antimicrobial properties.
- Anticancer Mechanism : Research published in Cancer Letters investigated the mechanism of action of triazine derivatives in cancer cells. The study found that these compounds could activate caspase pathways leading to apoptosis . This supports the hypothesis that this compound may share similar mechanisms.
- Enzyme Inhibition Studies : A recent publication highlighted the enzyme inhibition profile of various triazine derivatives against DHFR and other targets . The compound was noted for its selective inhibition which could lead to reduced side effects compared to traditional inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
